molecular formula C21H21N3O3 B2447833 N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-81-9

N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2447833
CAS No.: 898435-81-9
M. Wt: 363.417
InChI Key: BRCUPIQXISIJTE-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Biological Activity

N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound with a complex structure and potential therapeutic applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C21H21N3O3
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 898435-81-9

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and related signaling pathways that are crucial in cancer progression and inflammatory responses.

In Vitro Studies

  • Kinase Inhibition :
    • The compound has shown potential in inhibiting key kinases involved in cell signaling pathways. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), which is often upregulated in cancer cells.
    • In a study involving colorectal and pancreatic cancer cell lines (HT-29 and BxPC3), the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation due to its kinase inhibitory activity .
  • Inflammatory Response Modulation :
    • Research indicates that the compound may selectively down-regulate lipopolysaccharide (LPS)-induced inflammatory genes, suppressing the expression of pro-inflammatory cytokines such as IL-6. This suggests a potential role in managing inflammatory diseases .

Case Studies

  • Cancer Models :
    • In a recent study involving xenograft models for colorectal cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to its ability to inhibit key signaling pathways associated with cancer cell proliferation .
  • Inflammation Models :
    • A study investigating the effects of this compound on LPS-induced inflammation reported a marked reduction in inflammatory markers in treated animals compared to untreated controls. This highlights its potential application in treating inflammatory conditions .

Data Summary Table

Study TypeModel TypeKey Findings
In VitroCancer Cell LinesIC50 values indicate effective inhibition of ERK
In VivoXenograft ModelsSignificant tumor size reduction
In VivoInflammatory ModelsReduced levels of IL-6 and other inflammatory markers

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-12-3-5-17(13(2)9-12)23-21(27)20(26)22-16-10-14-4-6-18(25)24-8-7-15(11-16)19(14)24/h3,5,9-11H,4,6-8H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCUPIQXISIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.